

physical and chemical properties of 68Zn isotope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of the 68Zn Isotope

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc-68 (**68Zn**) is one of the five stable isotopes of zinc, making up a significant portion of naturally occurring zinc.[1] As a stable, non-radioactive isotope, **68Zn** has garnered considerable interest in various scientific fields, particularly in nuclear medicine, nutritional science, and geochemistry.[2] Its primary application lies in its use as a target material in cyclotrons for the production of the positron-emitting radioisotope Gallium-68 (68Ga), which is critical for Positron Emission Tomography (PET) imaging in oncology.[3] Furthermore, its use as a stable isotopic tracer is invaluable for noninvasive studies of human zinc metabolism, requirements, and the pathophysiology of diseases related to zinc dysregulation.[2] This guide provides a comprehensive overview of the core physical and chemical properties of **68Zn**, details key experimental protocols for its analysis, and illustrates its role in biological pathways.

Physical and Chemical Properties of 68Zn

The fundamental properties of an isotope are defined by its nuclear composition. **68Zn** contains 30 protons and 38 neutrons.[4] This composition renders it a stable nuclide.

Physical Properties

The key physical and nuclear properties of the **68Zn** isotope are summarized in the table below. These properties are essential for its applications in nuclear physics and analytical sciences.

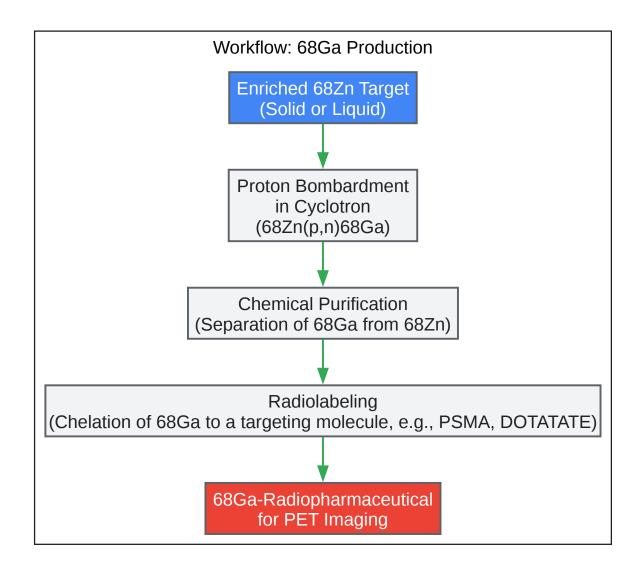
Property	Value	Reference
Nuclear Properties		
Symbol	68Zn	[4]
Atomic Number (Z)	30	[4][5]
Mass Number (A)	68	[4][5]
Neutron Number (N)	38	[4][5]
Isotopic Mass	67.924844 u	[6][7]
Natural Abundance	~18.45 - 18.8%	[4][6][8]
Nuclear Spin (I)	0+	[4][9][10]
Nuclear Magnetic Moment	0 μN	[9]
Quadrupole Moment	0	[5][11]
Stability	Stable	[4][5]
Binding Energy per Nucleon	8.755682 MeV	[4][9]
Bulk Physical Properties		
Melting Point	692.68 K (419.53 °C)	[5][8]
Boiling Point	1180 K (907 °C)	[5][8]
Density (at 20°C)	7.140 g/cm ³	[8]
Crystal Structure	Hexagonal Close-Packed (HCP)	[5][11]

Chemical Properties

Isotopes of an element exhibit nearly identical chemical properties because they share the same electron configuration, which dictates chemical bonding and reactivity. Zinc is a reactive

metal that readily combines with oxygen and other non-metals and reacts with dilute acids to release hydrogen.[5][11]

The primary difference between isotopes in a chemical context is their mass. This mass difference can lead to isotopic fractionation, where lighter isotopes react slightly faster than heavier ones. This phenomenon is the basis for many applications in geochemistry and biology, where subtle variations in the isotopic ratios of zinc (e.g., 66Zn/64Zn) can be used to trace metabolic pathways, environmental processes, and dietary sources.[12][13] While **68Zn** participates in the same chemical reactions as other zinc isotopes, its greater mass means it will be slightly less reactive than lighter isotopes like 64Zn.


Applications in Research and Drug Development

The unique nuclear properties of **68Zn** make it an indispensable material in the medical field, particularly for diagnostics and theranostics.

Production of Gallium-68 (68Ga) for PET Imaging

The most significant application of enriched **68Zn** is the production of Gallium-68 (68Ga), a positron-emitting radionuclide used extensively in PET imaging.[3] 68Ga-labeled radiopharmaceuticals are crucial for diagnosing neuroendocrine tumors and prostate cancer. The production process involves bombarding a **68Zn** target with protons in a cyclotron, which induces a (p,n) nuclear reaction.[3]

Click to download full resolution via product page

Production of 68Ga from a **68Zn** target for PET imaging.

Production of Copper-67 (67Cu)

68Zn is also a target material for producing the therapeutic radioisotope Copper-67 (67Cu).[5] [10] 67Cu is a beta- and gamma-emitter with properties suitable for theranostics—the combination of therapy and diagnosis.

Stable Isotope Tracer Studies

As a stable isotope, **68Zn** can be used as a tracer to study zinc metabolism, bioavailability, and homeostasis in humans without radiation exposure.[2][14] Enriched **68Zn** can be administered,

and its incorporation into various tissues and pools can be tracked by measuring changes in the **68Zn**/66Zn isotopic ratio using mass spectrometry.[14] These studies are vital for understanding nutritional requirements and the role of zinc in diseases like diabetes, liver disease, and cancer.[2][15]

Experimental Protocols

The analysis of zinc isotopes requires highly sensitive and precise analytical techniques to measure minute variations in isotopic abundances.

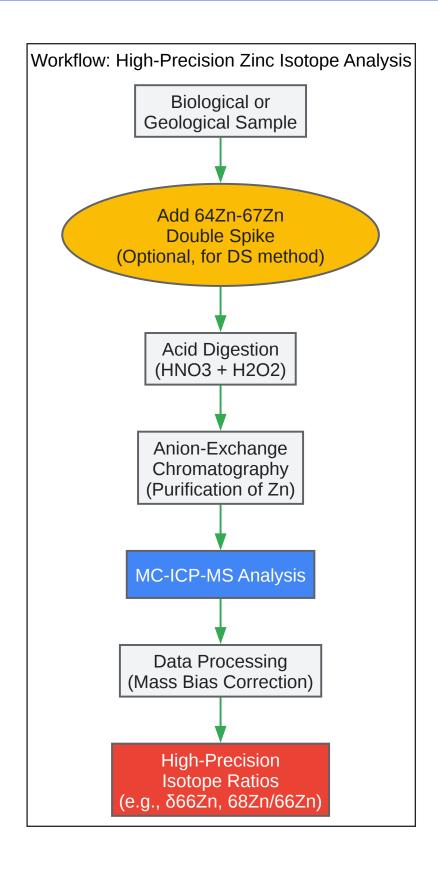
Zinc Isotope Ratio Measurement by MC-ICP-MS

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art technique for high-precision measurement of zinc isotope ratios.[16][17]

Methodology:

- Sample Preparation and Digestion: Biological or geological samples are first dissolved to release the zinc. This is typically achieved using a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) in a clean laboratory environment to minimize contamination.

 [17]
- Chromatographic Purification: Zinc must be chemically separated from other elements in the sample matrix, especially those with isobaric interferences (e.g., 64Ni on 64Zn).[17] This is accomplished using anion-exchange chromatography.[12][18] The sample is loaded onto a column with a specialized resin (e.g., AG MP-1), and different elements are selectively eluted using various acid concentrations until a pure zinc fraction is obtained.[12][18] A near-100% recovery of zinc is crucial to prevent artificial isotopic fractionation during this step.[12]
- Isotopic Analysis: The purified zinc solution is introduced into the MC-ICP-MS. The
 instrument ionizes the zinc atoms in a high-temperature plasma and separates the isotopes
 based on their mass-to-charge ratio. Faraday cups simultaneously collect the ion beams of
 different zinc isotopes (64Zn, 66Zn, 67Zn, 68Zn), allowing for precise ratio measurements.
 [17]
- Mass Bias Correction: Instrumental effects cause a bias in the measured ratios. This is corrected using one of two methods:



- Standard-Sample Bracketing (SSB): The sample measurement is bracketed by measurements of a standard with a known isotopic composition. The instrument drift is corrected by interpolating between the standards.[12][18]
- Double-Spike (DS) Technique: A "double spike," an artificial mixture of two enriched isotopes (e.g., 64Zn and 67Zn), is added to the sample before purification.[19] By measuring the distortion of the natural isotope ratios, the instrumental mass fractionation can be calculated and corrected with very high precision.[19][20] This method can achieve a reproducibility of ±0.05‰ or better for δ⁶⁶Zn values.[19]

Click to download full resolution via product page

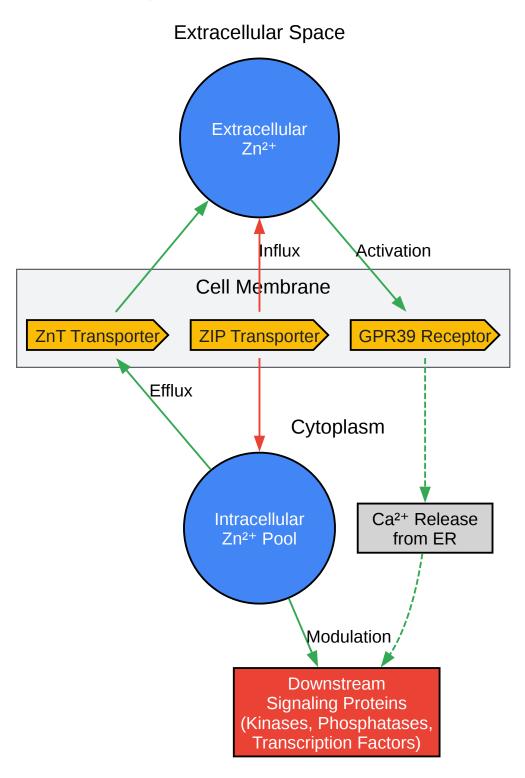
Workflow for MC-ICP-MS analysis of zinc isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the chemical environment of atoms. However, it is only applicable to nuclei with a non-zero nuclear spin. **68Zn** has a nuclear spin of 0 and is therefore NMR-inactive.[4][5] The only stable zinc isotope amenable to NMR is 67Zn, which has a nuclear spin of 5/2.[10][21] 67Zn NMR is challenging due to its low natural abundance (4.04%), low sensitivity, and large quadrupole moment, which results in broad spectral lines. [21][22]

68Zn in the Context of Biological Zinc Signaling

While the specific isotope **68Zn** is primarily used as a tracer, understanding the general biological roles of zinc is crucial for drug development professionals. Zinc ions (Zn²+) are now recognized as important signaling molecules, similar to calcium ions (Ca²+).[15][23][24] This "zinc signaling" modulates the activity of numerous proteins and influences major cellular pathways.[23][25]


The intracellular concentration of free zinc is tightly controlled by two families of zinc transporters:

- ZIP transporters (Zrt- and Irt-like proteins, SLC39A family): Generally move zinc from outside the cell or from intracellular compartments into the cytoplasm.[15]
- ZnT transporters (Zinc Transporter, SLC30A family): Generally move zinc out of the cytoplasm, either outside the cell or into intracellular organelles.[15]

Extracellular zinc can also act as a first messenger by activating the G-protein coupled receptor GPR39, which triggers the release of intracellular calcium, initiating a downstream signaling cascade.[25]

Simplified Zinc Signaling Pathway

Click to download full resolution via product page

Overview of key components in cellular zinc signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isotopes of zinc Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Zinc 68 Zn 68 Zinc Isotope China Isotope Development [asiaisotopeintl.com]
- 4. Zinc-68 isotopic data and properties [chemlin.org]
- 5. buyisotope.com [buyisotope.com]
- 6. Atomic Weight of Zinc | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Zinc, isotope of mass 68 | Zn | CID 12447868 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Wholesale High-Purity Zinc-68 Isotope for Research and Industry Factory, Manufacturer | Wechem [wechemglobal.com]
- 9. Isotope data for zinc-68 in the Periodic Table [periodictable.com]
- 10. WebElements Periodic Table » Zinc » isotope data [webelements.com]
- 11. buyisotope.com [buyisotope.com]
- 12. lyellcollection.org [lyellcollection.org]
- 13. Zinc Isotope Ratios as Indicators of Diet and Trophic Level in Arctic Marine Mammals -PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Welcome to the World of Zinc Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-precision zinc isotope measurement of chemically different geostandards by multicollector inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High Precision Zinc Isotopic Measurements Applied to Mouse Organs PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 19. Measurement of zinc stable isotope ratios in biogeochemical matrices by double-spike MC-ICPMS and determination of the isotope ratio pool available for plants from soil PMC [pmc.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. (67Zn) Zinc NMR [chem.ch.huji.ac.il]
- 22. Quantitative 67 Zn, 27 Al and 1 H MAS NMR spectroscopy for the characterization of Zn species in ZSM-5 catalysts Physical Chemistry Chemical Physics (RSC Publishing)
 DOI:10.1039/D3CP03136E [pubs.rsc.org]
- 23. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 24. Intracellular zinc homeostasis and zinc signaling PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [physical and chemical properties of 68Zn isotope].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b079356#physical-and-chemical-properties-of-68zn-isotope]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com